2-Propenoic acid,3-[2-methyl-4-(phenylmethoxy)phenyl]-,methyl ester
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Overview
Description
2-Propenoic acid, 3-[2-methyl-4-(phenylmethoxy)phenyl]-, methyl ester is an organic compound with a complex structure It is a derivative of propenoic acid and is characterized by the presence of a phenylmethoxy group attached to a methyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-[2-methyl-4-(phenylmethoxy)phenyl]-, methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The process can be summarized as follows:
Starting Materials: 2-Propenoic acid, 3-[2-methyl-4-(phenylmethoxy)phenyl]- and methanol.
Catalyst: Sulfuric acid or hydrochloric acid.
Reaction Conditions: Refluxing the mixture for several hours.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-Propenoic acid, 3-[2-methyl-4-(phenylmethoxy)phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenylmethoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
2-Propenoic acid, 3-[2-methyl-4-(phenylmethoxy)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-[2-methyl-4-(phenylmethoxy)phenyl]-, methyl ester involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors. The phenylmethoxy group may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Propenoic acid, 3-phenyl-, methyl ester:
2-Propenoic acid, 3-phenyl-, 2-phenylethyl ester: Another derivative with a phenylethyl group instead of the phenylmethoxy group.
2-Propenoic acid, 3-phenyl-, 2-methylpropyl ester: Contains a methylpropyl group, differing in the alkyl substitution.
Uniqueness
The presence of the phenylmethoxy group in 2-Propenoic acid, 3-[2-methyl-4-(phenylmethoxy)phenyl]-, methyl ester distinguishes it from other similar compounds
Properties
Molecular Formula |
C18H18O3 |
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Molecular Weight |
282.3 g/mol |
IUPAC Name |
methyl (E)-3-(2-methyl-4-phenylmethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C18H18O3/c1-14-12-17(21-13-15-6-4-3-5-7-15)10-8-16(14)9-11-18(19)20-2/h3-12H,13H2,1-2H3/b11-9+ |
InChI Key |
OWINRQZPPUCHCF-PKNBQFBNSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)/C=C/C(=O)OC |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=CC(=O)OC |
Origin of Product |
United States |
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